molecular formula C19H16N2O3S B14667822 5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one CAS No. 39908-38-8

5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one

Cat. No.: B14667822
CAS No.: 39908-38-8
M. Wt: 352.4 g/mol
InChI Key: USOOKXIDBHMQQG-UHFFFAOYSA-N
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Description

5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core substituted with two 4-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the desired imidazo[2,1-b][1,3]thiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit certain enzymes or interfere with cellular pathways, resulting in antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Benzimidazole derivatives: These compounds have a similar imidazole core but with different substituents, offering a range of biological activities.

Uniqueness

5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two 4-methoxyphenyl groups enhances its potential as a therapeutic agent and as a building block for further chemical synthesis .

Properties

CAS No.

39908-38-8

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

5,6-bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-one

InChI

InChI=1S/C19H16N2O3S/c1-23-14-7-3-12(4-8-14)17-18(13-5-9-15(24-2)10-6-13)21-16(22)11-25-19(21)20-17/h3-10H,11H2,1-2H3

InChI Key

USOOKXIDBHMQQG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=O)CSC3=N2)C4=CC=C(C=C4)OC

Origin of Product

United States

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